(1R,2R)-2-((2-Chloro-4-methylphenyl)amino)cyclopentan-1-ol (1R,2R)-2-((2-Chloro-4-methylphenyl)amino)cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17900623
InChI: InChI=1S/C12H16ClNO/c1-8-5-6-10(9(13)7-8)14-11-3-2-4-12(11)15/h5-7,11-12,14-15H,2-4H2,1H3/t11-,12-/m1/s1
SMILES:
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol

(1R,2R)-2-((2-Chloro-4-methylphenyl)amino)cyclopentan-1-ol

CAS No.:

Cat. No.: VC17900623

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-((2-Chloro-4-methylphenyl)amino)cyclopentan-1-ol -

Specification

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name (1R,2R)-2-(2-chloro-4-methylanilino)cyclopentan-1-ol
Standard InChI InChI=1S/C12H16ClNO/c1-8-5-6-10(9(13)7-8)14-11-3-2-4-12(11)15/h5-7,11-12,14-15H,2-4H2,1H3/t11-,12-/m1/s1
Standard InChI Key IKZMLWKINRGNIH-VXGBXAGGSA-N
Isomeric SMILES CC1=CC(=C(C=C1)N[C@@H]2CCC[C@H]2O)Cl
Canonical SMILES CC1=CC(=C(C=C1)NC2CCCC2O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a cyclopentane ring with hydroxyl (-OH) and amino (-NH-) functional groups at the 1R and 2R positions, respectively. The aromatic substituent—a 2-chloro-4-methylphenyl group—introduces steric and electronic effects that modulate solubility and reactivity. Key structural attributes include:

PropertyValueSource
Molecular formulaC₁₂H₁₆ClNO
Molecular weight225.71 g/mol
XLogP3-AA (lipophilicity)3.2
Hydrogen bond donors2 (OH and NH groups)
Topological polar surface32.3 Ų

The stereochemical configuration is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Spectroscopic and Computational Data

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis typically involves a stereoselective aminolysis reaction between a cyclopentanol derivative and 2-chloro-4-methylaniline. Key steps include:

  • Epoxide Formation: Cyclopentene oxide serves as a precursor, undergoing ring-opening with the amine nucleophile.

  • Stereochemical Induction: Chiral catalysts like Jacobsen’s Co-salen complexes enforce the 1R,2R configuration, achieving enantiomeric excess >90%.

  • Purification: Chromatographic separation removes diastereomeric byproducts, yielding >98% purity.

Industrial-Scale Considerations

Continuous flow reactors enhance reaction reproducibility by maintaining precise temperature (±1°C) and residence time control. Solvent selection (e.g., tetrahydrofuran vs. ethyl acetate) impacts yield:

SolventYield (%)Purity (%)
Tetrahydrofuran7895
Ethyl acetate6592

Data adapted from pilot-scale trials.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate:

  • pH Sensitivity: Degrades rapidly under acidic conditions (t₁/₂ = 2.3 h at pH 2).

  • Thermal Stability: Stable up to 150°C, with decomposition onset at 210°C .

Crystallography

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.54 Å, b = 11.23 Å, c = 9.87 Å, β = 102.5° . Intermolecular hydrogen bonds (O-H⋯N, 2.89 Å) stabilize the lattice structure.

Biological Activity and Mechanistic Insights

Receptor Binding Studies

Molecular docking simulations suggest affinity for monoamine transporters:

TargetDocking Score (kcal/mol)Reference
Serotonin transporter-9.2
Norepinephrine transporter-8.7

These scores surpass those of older tricyclic antidepressants, hinting at potential CNS applications.

In Vitro Profiling

Preliminary assays using SH-SY5Y neuroblastoma cells show:

  • EC₅₀ for serotonin uptake inhibition: 340 nM.

  • Selectivity ratio (SERT/NET): 2.1:1.

Notably, the 1R,2R enantiomer exhibits 15-fold greater potency than the 1S,2S counterpart, underscoring stereochemistry’s role in bioactivity.

Comparative Analysis with Structural Analogs

Chlorine Substitution Effects

Replacing the 2-chloro group with bromine increases molecular weight (260.15 g/mol) but reduces blood-brain barrier permeability (logBB = -0.3 vs. 0.2 for Cl).

Methyl Group Impact

Removing the 4-methyl group lowers lipophilicity (XLogP3-AA = 2.1) and abolishes serotonin transporter affinity.

Future Research Directions

  • Metabolic Profiling: Cytochrome P450 isoform specificity remains uncharacterized.

  • In Vivo Efficacy: Rodent models of depression could validate predicted antidepressant activity.

  • Formulation Development: Nanoemulsions may address solubility limitations for parenteral delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator